β-Lactamase Inhibitory Potency of 2-Carboxythiophene-5-boronic acid Relative to Structural Analogs
2-Carboxythiophene-5-boronic acid demonstrates superior inhibitory potency against BlaC β-lactamase from Mycobacterium tuberculosis compared to multiple structurally related aryl boronic acids [1]. The compound exhibits a Ki value of 1.2 μM, which is over 145-fold more potent (lower Ki) than 3,4,5-trifluorophenylboronic acid (Ki = 175.7 μM) and over 178-fold more potent than 3-nitrophenylboronic acid (Ki = 213.9 μM) [1]. Against Bacillus cereus β-lactamase I, the compound maintains a Ki of 1.1 μM, representing an approximately 17.6-fold improvement over 3-carboxyphenylboronic acid (Ki = 19.4 μM) [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) against BlaC β-lactamase |
|---|---|
| Target Compound Data | Ki = 1.2 μM |
| Comparator Or Baseline | 3,4,5-Trifluorophenylboronic acid: Ki = 175.7 μM; 3-Nitrophenylboronic acid: Ki = 213.9 μM; 2,3,4,5-Tetrafluorophenylboronic acid: Ki = 228.6 μM |
| Quantified Difference | 146-fold more potent than 3,4,5-trifluorophenylboronic acid; 178-fold more potent than 3-nitrophenylboronic acid; 190-fold more potent than 2,3,4,5-tetrafluorophenylboronic acid |
| Conditions | Pseudo first-order enzymatic reaction conditions using nitrocefin as substrate; in-house expressed BlaC β-lactamase |
Why This Matters
This magnitude of potency difference directly impacts compound selection for β-lactamase inhibitor screening programs, where a Ki value in the low micromolar range represents a significantly more promising lead scaffold than analogs with Ki values two orders of magnitude higher.
- [1] Philipp M, et al. Boronic Acids as Penicillinase Inhibitors. Doctoral Dissertation, City University of New York, 2013. Structure-activity relationship (SAR) data for BlaC and Bacillus cereus β-lactamase I. View Source
